Trimethyl-thiophen-2-ylmethyl-silane

Description

BenchChem offers high-quality Trimethyl-thiophen-2-ylmethyl-silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl-thiophen-2-ylmethyl-silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59321-65-2 |

|---|---|

Molecular Formula |

C8H14SSi |

Molecular Weight |

170.35 g/mol |

IUPAC Name |

trimethyl(thiophen-2-ylmethyl)silane |

InChI |

InChI=1S/C8H14SSi/c1-10(2,3)7-8-5-4-6-9-8/h4-6H,7H2,1-3H3 |

InChI Key |

SDZJDIGCNMPIMU-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)CC1=CC=CS1 |

Canonical SMILES |

C[Si](C)(C)CC1=CC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

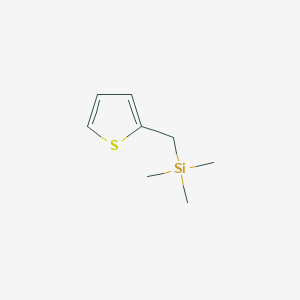

Trimethyl-thiophen-2-ylmethyl-silane chemical structure

Part 1: Executive Summary & Compound Identity

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 59321-65-2) is a specialized organosilicon building block used primarily in medicinal chemistry and advanced organic synthesis. Structurally, it consists of a thiophene ring substituted at the C2 position with a trimethylsilylmethyl group (–CH₂SiMe₃).

This molecule is chemically distinct from its isomer 2-(trimethylsilyl)thiophene (where silicon is directly bonded to the ring). The methylene spacer in Trimethyl(thiophen-2-ylmethyl)silane imparts unique reactivity, specifically the "beta-silicon effect," which facilitates carbocation stabilization and fluoride-mediated desilylation. It serves as a critical precursor for Peterson olefination to generate 2-vinylthiophenes and acts as a lipophilic bioisostere for ethyl or benzyl groups in drug design.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | Trimethyl(thiophen-2-ylmethyl)silane |

| Common Name | 2-(Trimethylsilylmethyl)thiophene |

| CAS Number | 59321-65-2 |

| Molecular Formula | C₈H₁₄SSi |

| Molecular Weight | 170.35 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~80–85 °C (at 15 mmHg) [Estimated] |

| Solubility | Soluble in THF, Et₂O, DCM, Hexanes; Insoluble in water |

Part 2: Synthesis Protocols

The synthesis of Trimethyl(thiophen-2-ylmethyl)silane relies on the nucleophilic displacement of a halide. The most robust and scalable method involves the reaction of 2-thienyllithium with (chloromethyl)trimethylsilane . This route is preferred over Grignard coupling with 2-chloromethylthiophene due to the instability and lachrymatory nature of the latter.

Protocol A: Nucleophilic Displacement (Recommended)

Reaction Overview:

-

Lithiation: Selective deprotonation of thiophene at C2 using n-butyllithium.

-

Alkylation: Nucleophilic attack of the 2-thienyllithium species on (chloromethyl)trimethylsilane.

Materials:

-

Thiophene (1.0 equiv)

-

n-Butyllithium (1.1 equiv, 1.6 M in hexanes)

-

(Chloromethyl)trimethylsilane (1.1 equiv)

-

Anhydrous THF (Solvent)[1]

-

Inert Atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer. Flush with Argon.

-

Solvent & Substrate: Add anhydrous THF (10 mL/mmol) and Thiophene (1.0 equiv). Cool the solution to –78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via the addition funnel over 20 minutes. Maintain internal temperature below –70 °C.

-

Mechanistic Note: The proton at C2 is the most acidic (pKa ~33), ensuring exclusive regioselectivity.

-

-

Equilibration: Stir the mixture at –78 °C for 1 hour, then allow it to warm to 0 °C for 15 minutes to ensure complete lithiation, then re-cool to –78 °C.

-

Electrophile Addition: Add (chloromethyl)trimethylsilane (1.1 equiv) dropwise.

-

Critical Step: The reaction rate may be slow due to the steric bulk of the silyl group.

-

-

Warming: Allow the reaction to warm slowly to room temperature overnight (12–16 hours).

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via vacuum distillation or flash chromatography (Silica gel, 100% Hexanes) to yield the product as a colorless oil.

Synthesis Workflow Diagram

Caption: Synthesis of Trimethyl(thiophen-2-ylmethyl)silane via lithiation-alkylation pathway.

Part 3: Reactivity & Chemical Logic[12][13]

The utility of Trimethyl(thiophen-2-ylmethyl)silane stems from the electronic interaction between the silicon atom and the adjacent pi-system/methylene group.

The Beta-Silicon Effect & Peterson Olefination

The silicon atom stabilizes a positive charge at the beta-position (beta-effect). Conversely, the C–Si bond can be cleaved by fluoride ions (e.g., TBAF, CsF) to generate a transient carbanion at the methylene position.

-

Mechanism: Fluoride attacks the silicon, generating a hypervalent silicate or cleaving the bond to form a thiophene-stabilized carbanion.

-

Application: Reaction with aldehydes or ketones yields 2-vinylthiophenes . This is often superior to Wittig reactions for thiophenes as it avoids phosphorus byproducts and proceeds under milder conditions.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring is electron-rich. The –CH₂SiMe₃ group is a weak electron donor (via hyperconjugation).

-

Regioselectivity: Electrophiles (E⁺) will predominantly attack the C5 position (alpha to sulfur, opposite the side chain).

-

Ipso-Substitution: Strong electrophiles may attack C2, leading to cleavage of the side chain, but this is less common than C5 substitution due to the steric protection of the trimethylsilyl group.

Reactivity Map

Caption: Reactivity pathways: C5-substitution (EAS), Side-chain activation (Peterson), and Ring metalation.

Part 4: Applications in Drug Discovery

Bioisosterism

The Trimethylsilylmethyl (TMS-CH₂–) group is a bulky, lipophilic moiety. In medicinal chemistry, it is often used as a silicon switch bioisostere for:

-

Tert-butyl group: Similar steric bulk but different electronic properties.

-

Benzyl group: The thiophene ring mimics the phenyl ring, while the TMS group adds lipophilicity (LogP increase) and metabolic stability (blocking benzylic oxidation).

Metabolic Stability

Replacing a carbon-based alkyl group with a silyl-methyl group can alter the metabolic "soft spot." While benzylic carbons are prone to P450 oxidation, the beta-silicon effect can alter the oxidation potential, potentially extending the half-life of the drug candidate.

Part 5: Safety & Handling

-

Flammability: As an organosilane, the compound is likely flammable. Keep away from heat and open flames.

-

Moisture Sensitivity: While the C–Si bond is relatively stable, the compound should be stored under an inert atmosphere to prevent slow hydrolysis or oxidation over long periods.

-

Toxicity: Thiophene derivatives can be toxic. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

-

Storage: Store at 2–8 °C under Argon.

References

-

Synthesis of Silyl-Thiophenes

- Source: ChemicalBook & ChemSRC D

- Entry: CAS 59321-65-2 (Trimethyl-thiophen-2-ylmethyl-silane).

-

URL:

-

General Lithiation Protocols for Thiophenes

-

Kumada Coupling Methodology (Alternative Synthesis)

-

Peterson Olefination Mechanism

- Title: Peterson Olefin

-

Source: Organic Chemistry Portal.[5]

- Context: Mechanism of fluoride-induced desilyl

-

URL:

Sources

Introduction: The Strategic Importance of Silylated Heterocycles

An In-Depth Technical Guide to Trimethyl(thiophen-2-yl)silane: Synthesis, Characterization, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic incorporation of heteroaromatic scaffolds is a cornerstone of molecular design. Thiophene, a five-membered sulfur-containing heterocycle, is a privileged structure found in numerous pharmaceuticals and organic materials.[1][2] Its derivatization is key to modulating physicochemical properties and biological activity. This guide focuses on a particularly valuable synthetic intermediate: trimethyl(thiophen-2-yl)silane (also known as 2-trimethylsilylthiophene).

The introduction of a trimethylsilyl (TMS) group onto the thiophene ring does more than simply act as a protecting group; it transforms the thiophene into a versatile nucleophilic building block for carbon-carbon bond formation. This silylated derivative is particularly well-suited for palladium-catalyzed cross-coupling reactions, offering a stable, less toxic alternative to other organometallic reagents.[3][4] This guide provides a comprehensive overview of its synthesis, detailed characterization, and core applications, with a focus on the practical insights required for laboratory implementation.

Core Properties and Molecular Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. Trimethyl(thiophen-2-yl)silane is a stable, liquid organosilicon compound that serves as a key precursor in organic synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₁₂SSi | [5][6] |

| Molecular Weight | 156.32 g/mol | [5] |

| CAS Number | 18245-28-8 | [5] |

| Appearance | Colorless to pale yellow liquid | [2][7] |

| Density | 0.945 g/mL at 25 °C | [6] |

| Boiling Point | 165.5 °C | [6] |

| Refractive Index (n²⁰/D) | 1.498 | [6] |

Synthesis of Trimethyl(thiophen-2-yl)silane: A Validated Protocol

The most direct and widely employed method for the synthesis of trimethyl(thiophen-2-yl)silane involves the regioselective deprotonation of thiophene at the C2 position, followed by electrophilic quenching with chlorotrimethylsilane. The pronounced acidity of the proton at C2 (adjacent to the sulfur atom) allows for clean deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi).

The workflow for this synthesis is a foundational technique in heterocyclic chemistry.

Caption: Synthesis workflow for trimethyl(thiophen-2-yl)silane.

Experimental Protocol

This protocol is based on established procedures for the lithiation and silylation of thiophenes.[8]

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add thiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1-2 hours. At this stage, the intermediate 2-thienyllithium is formed.

-

Silylation (Quench): Add chlorotrimethylsilane (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Aqueous Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure trimethyl(thiophen-2-yl)silane.

Spectroscopic Characterization: Validating the Molecular Structure

Confirming the structure and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple and highly characteristic.

-

Trimethylsilyl (TMS) Protons: A sharp, intense singlet integrating to 9 protons will appear in the upfield region, typically around δ 0.3 ppm . This is characteristic of the magnetically equivalent protons of the Si(CH₃)₃ group.

-

Thiophene Ring Protons: Three distinct signals in the aromatic region (δ 7.0-7.8 ppm) will correspond to the three protons on the thiophene ring. Due to the electronic effect of the silyl group and spin-spin coupling, they will appear as doublets or doublets of doublets. The proton at C5 (adjacent to the sulfur) is typically the most downfield.

-

-

¹³C NMR: The carbon spectrum provides further confirmation of the structure.

-

TMS Carbons: A single, strong signal will appear in the extreme upfield region, typically around δ -0.5 to 0 ppm .

-

Thiophene Ring Carbons: Four signals are expected in the aromatic region (δ 125-145 ppm). The silylated carbon (C2) will appear as a quaternary carbon signal, often with a lower intensity. The chemical shifts of C3, C4, and C5 will be distinct.

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For trimethyl(thiophen-2-yl)silane, the spectrum is dominated by vibrations of the TMS group and the thiophene ring.[11][12]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch (thiophene ring) | Medium-Weak |

| ~2960-2850 | C-H stretch (methyl groups of TMS) | Strong |

| ~1420 | C=C aromatic stretch (thiophene ring) | Medium |

| ~1250 | Si-CH₃ symmetric deformation (umbrella) | Strong, Diagnostic |

| ~840 | Si-C stretch and CH₃ rock | Strong, Diagnostic |

| ~700 | C-S stretch (thiophene ring) | Medium |

The two most diagnostic peaks are the strong absorptions at approximately 1250 cm⁻¹ and 840 cm⁻¹, which are characteristic fingerprints for the trimethylsilyl group.[13]

Core Application: The Hiyama Cross-Coupling Reaction

The primary utility of trimethyl(thiophen-2-yl)silane in research and development lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling .[3][4] This reaction forms a C(sp²)-C(sp²) bond between the silylated thiophene and an aryl, heteroaryl, or vinyl halide (or triflate).

Caption: The Hiyama cross-coupling reaction.

Mechanism and Causality

The Hiyama coupling's success hinges on the activation of the relatively inert Si-C bond.[4]

-

Activation: A fluoride source, such as tetrabutylammonium fluoride (TBAF), or a base coordinates to the silicon atom. This forms a hypervalent, pentacoordinate silicate intermediate. This step is crucial as it significantly increases the nucleophilicity of the thiophene ring attached to the silicon.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the electrophile (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The activated pentacoordinate silicate transfers the thienyl group to the Pd(II) center, displacing the halide. This is the key bond-forming step from the organometallic perspective.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final 2-arylthiophene product and regenerate the Pd(0) catalyst, thus completing the catalytic cycle.

Advantages in Drug Development

The use of trimethyl(thiophen-2-yl)silane in Hiyama couplings offers several advantages for drug development professionals:

-

Stability: Organosilanes are generally stable to air and moisture, making them easier to handle and store compared to more reactive organometallics like organoboranes or organozincs.

-

Low Toxicity: Silicon byproducts are generally considered non-toxic and environmentally benign, which is a significant advantage in process chemistry and for the synthesis of active pharmaceutical ingredients (APIs).[3]

-

Functional Group Tolerance: The reaction conditions are often mild and tolerate a wide range of functional groups, minimizing the need for protecting group strategies in complex syntheses.

Conclusion

Trimethyl(thiophen-2-yl)silane is more than a simple derivative; it is a strategic tool for the efficient construction of complex molecules. Its straightforward synthesis, well-defined spectroscopic signature, and robust performance in palladium-catalyzed cross-coupling reactions make it an indispensable reagent. For researchers in drug discovery and materials science, mastering the use of this building block opens a reliable and efficient pathway to novel 2-substituted thiophenes, enabling the rapid exploration of chemical space and the development of next-generation therapeutics and functional materials.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]

-

Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. [Link]

-

Matrix Fine Chemicals. (n.d.). TRIMETHYL(THIOPHEN-2-YL)SILANE | CAS 18245-28-8. Retrieved February 24, 2026, from [Link]

-

Chemsrc. (2025, November 26). trimethyl(thiophen-2-yloxy)silane | CAS#:83043-44-1. [Link]

-

Denmark, S. E., & Smith, R. C. (2008). Vinyl tris(trimethylsilyl)silanes: substrates for Hiyama coupling. Tetrahedron, 64(26), 5978-5991. [Link]

-

ChemBK. (2024, April 10). triMethyl(thiophen-2-yl)silane. [Link]

-

Data.gov. (2025, September 5). Compound 528073: 2-Thiophenemethanol, TMS. [Link]

-

Organic Chemistry Portal. (n.d.). Hiyama Coupling. Retrieved February 24, 2026, from [Link]

-

Frontiers in Chemistry. (2020). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates. [Link]

-

Sore, H. F., et al. (2012). Vinyl Tris(trimethylsilyl)silanes: Substrates for Hiyama Coupling. PMC. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

ResearchGate. (n.d.). IR Spectrum of Trimethyl(phenyl)silane. Retrieved February 24, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-ACETOTHIENONE. Retrieved February 24, 2026, from [Link]

-

International Journal of Engineering Research and Applications (IJERA). (n.d.). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. [Link]

-

ResearchGate. (n.d.). Assignment of chemical shift of silane species with bond state in 29 Si NMR spectra. [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Prime Scholars. (2017, January 9). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

Sources

- 1. Frontiers | Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates [frontiersin.org]

- 2. Trimethyl(thiophen-2-yl)silane | 18245-28-8 [sigmaaldrich.com]

- 3. faculty.fiu.edu [faculty.fiu.edu]

- 4. Hiyama Coupling [organic-chemistry.org]

- 5. TRIMETHYL(THIOPHEN-2-YL)SILANE | CAS 18245-28-8 [matrix-fine-chemicals.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. trimethyl(thiophen-2-yl)silane | 18245-28-8 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. gelest.com [gelest.com]

- 12. primescholars.com [primescholars.com]

- 13. researchgate.net [researchgate.net]

Distinguishing 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene: A Guide to Synthesis, Reactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of heterocyclic chemistry and drug discovery, thiophene derivatives serve as indispensable building blocks.[1] Their structural and electronic properties are frequently modulated to fine-tune biological activity and material characteristics.[2][3] Among the vast array of functionalized thiophenes, silyl-substituted variants offer unique synthetic advantages. This guide provides an in-depth analysis of two closely related yet functionally distinct reagents: 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene. We will dissect their structural nuances, compare their synthetic pathways, elucidate their divergent chemical reactivity, and explore how these differences dictate their respective applications in modern organic synthesis and medicinal chemistry.

Structural and Electronic Dissection

The fundamental difference between the two title compounds lies in the connectivity of the trimethylsilyl (TMS) group to the thiophene ring. In 2-(trimethylsilyl)thiophene , the TMS group is directly bonded to the C2 carbon of the aromatic ring. In 2-(trimethylsilylmethyl)thiophene , a methylene (-CH₂-) group acts as a spacer between the thiophene C2 carbon and the silicon atom. This seemingly minor structural alteration has profound implications for the electronic nature and subsequent reactivity of the molecule.

-

2-(trimethylsilyl)thiophene: The silicon atom, being less electronegative than carbon, exerts a net electron-donating effect on the thiophene ring through sigma donation. More significantly, the C-Si bond can participate in hyperconjugation with the aromatic π-system. The silicon atom can also stabilize an adjacent carbanion (α-silyl carbanion) through the interaction of the carbon p-orbital with the empty d-orbitals of silicon.

-

2-(trimethylsilylmethyl)thiophene: The insulating methylene spacer largely decouples the silicon atom's direct electronic influence from the thiophene π-system. The primary effect of the -CH₂Si(CH₃)₃ group on the ring is a weak inductive electron-donating effect. The most significant electronic feature of this molecule is the acidity of the methylene protons, which are positioned alpha to both the aromatic ring and the silicon atom, a classic setup for generating a stabilized carbanion.

A comparison of their core properties is summarized below.

| Property | 2-(trimethylsilyl)thiophene | 2-(trimethylsilylmethyl)thiophene | Rationale for Difference |

| Molecular Formula | C₇H₁₂SSi | C₈H₁₄SSi | Presence of an additional methylene (-CH₂-) unit. |

| Molecular Weight | 156.32 g/mol | 170.35 g/mol | Addition of a CH₂ group (14.03 g/mol ). |

| Key Structural Feature | Direct C(sp²)-Si bond | C(sp²)-C(sp³)-Si bond linkage | The methylene spacer is the key differentiator. |

| Primary Electronic Effect of TMS Group on Ring | σ-donation and π-acceptor (via d-orbitals) character | Weak inductive donation | The -CH₂- spacer isolates the Si atom from direct resonance/conjugation with the ring. |

| Most Acidic Proton (under strong base) | C5-H on the thiophene ring | CH₂ -Si protons on the methylene bridge | The C5-H is the most acidic aromatic proton. The methylene protons are activated by both the adjacent ring and the α-silicon. |

Comparative Synthesis Strategies

The distinct structures of these compounds necessitate different synthetic approaches. The choice of strategy is a direct consequence of the desired bond construction: a C-Si bond versus a C-C bond at the 2-position of the thiophene.

Synthesis of 2-(trimethylsilyl)thiophene

The most common and efficient method involves the deprotonation of thiophene followed by quenching with an electrophilic silicon source.[4]

Protocol: Synthesis via Lithiation

-

Dissolve thiophene in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to a low temperature (typically -78 °C to 0 °C).

-

Add a strong organolithium base, such as n-butyllithium (n-BuLi), dropwise. Thiophene is regioselectively deprotonated at the C2 position due to the acidity of this proton.[4]

-

Stir the resulting 2-lithiothiophene solution for a designated period to ensure complete formation.

-

Quench the reaction by adding trimethylsilyl chloride (TMSCl) dropwise.

-

Allow the reaction to warm to room temperature, followed by an aqueous workup to yield 2-(trimethylsilyl)thiophene.

Synthesis of 2-(trimethylsilylmethyl)thiophene

This synthesis requires the formation of a C-C bond. A standard approach involves using a 2-thienyl starting material that can be functionalized with a trimethylsilylmethyl group, often via a Grignard reagent.

Protocol: Synthesis via Grignard Reagent

-

Prepare the Grignard reagent (trimethylsilyl)methylmagnesium chloride from (trimethylsilyl)methyl chloride and magnesium turnings in an anhydrous ether solvent.

-

In a separate flask, prepare 2-bromothiophene.

-

Perform a Kumada or Negishi cross-coupling reaction by adding the 2-bromothiophene to the pre-formed Grignard reagent in the presence of a suitable palladium or nickel catalyst (e.g., Pd(dppf)Cl₂).

-

Heat the reaction mixture to drive the coupling to completion.

-

After cooling, perform an aqueous workup and purify via distillation or chromatography to isolate 2-(trimethylsilylmethyl)thiophene.

Divergent Reactivity: A Tale of Two Anions

The most striking difference in the chemical behavior of these two isomers is revealed upon treatment with a strong base. The site of deprotonation is different, leading to two distinct and non-interchangeable reactive intermediates.

Reactivity of 2-(trimethylsilyl)thiophene

The direct attachment of the TMS group to the ring makes it a useful blocking group and a director for subsequent reactions.

-

Deprotonation at C5: The TMS group at C2 directs lithiation to the C5 position, the only other activated position on the ring. The resulting 5-lithio-2-(trimethylsilyl)thiophene is a key intermediate for introducing substituents specifically at the C5 position.

-

Ipso-Substitution: The C-Si bond is susceptible to cleavage by electrophiles. This "ipso-substitution" allows for the clean introduction of a wide range of electrophiles (e.g., halogens, acyl groups) at the C2 position by replacing the TMS group. This is a powerful strategy because the TMS group acts as a stable surrogate for a lithium or magnesium atom.

Reactivity of 2-(trimethylsilylmethyl)thiophene

The presence of the methylene spacer completely changes the reactivity profile. The ring itself is relatively unreactive towards base.

-

Deprotonation of the Methylene Bridge: The protons on the carbon alpha to both the silicon and the thiophene ring are the most acidic in the molecule. Treatment with a strong base like n-BuLi or LDA readily generates the α-silyl carbanion. This nucleophilic species is the workhorse of this reagent.

-

Nucleophilic Reactions: The generated anion, 2-(trimethylsilylmethyl)thienyllithium, can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new C-C bonds at the methylene position.

-

Peterson Olefination: A particularly valuable application is its use in the Peterson olefination reaction. The α-silyl carbanion adds to aldehydes or ketones to form a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to form a vinylthiophene derivative. This provides a reliable method for alkene synthesis.

Spectroscopic Signatures for Differentiation

Distinguishing between these isomers in the laboratory is straightforward using standard spectroscopic techniques, particularly ¹H NMR.

| Spectroscopic Data | 2-(trimethylsilyl)thiophene | 2-(trimethylsilylmethyl)thiophene | Key Differentiator |

| ¹H NMR (TMS signal) | Singlet, ~0.3 ppm, 9H | Singlet, ~0.0 ppm, 9H | The chemical shift is slightly different, but the key is the absence/presence of the methylene signal. |

| ¹H NMR (Thiophene Protons) | Three distinct multiplets in the aromatic region (~7.0-7.6 ppm) | Three distinct multiplets in the aromatic region (~6.8-7.2 ppm) | The exact shifts and coupling patterns will differ due to the different substituent effect. |

| ¹H NMR (Unique Signal) | N/A | Singlet, ~2.9 ppm, 2H | The presence of this singlet for the -CH₂- protons is the unambiguous signature for 2-(trimethylsilylmethyl)thiophene. |

| ¹³C NMR | Aromatic carbons and a single methyl carbon signal (~ -0.9 ppm). | Aromatic carbons, a methylene carbon signal ( | The presence of the methylene carbon signal is diagnostic. |

| IR Spectroscopy | C-H (aromatic), C=C (ring stretches), Si-C stretch. | C-H (aromatic), C-H (aliphatic), C=C (ring stretches), Si-C stretch. | The presence of aliphatic C-H stretching bands (~2850-2960 cm⁻¹) helps identify the methylene group. |

Applications in Drug Discovery and Materials Science

The choice between these two reagents is dictated entirely by the synthetic goal.

-

2-(trimethylsilyl)thiophene is the reagent of choice when:

-

The goal is to introduce a substituent at the C5 position of the thiophene ring while the C2 position is protected.

-

A clean and high-yielding introduction of an electrophile at the C2 position is required via ipso-substitution.

-

It is used in the synthesis of complex polythiophenes and other conjugated materials where regiocontrol is paramount.[5]

-

-

2-(trimethylsilylmethyl)thiophene is selected when:

-

The objective is to use the thiophene moiety as a building block and perform C-C bond formation adjacent to the ring .

-

A thienyl-containing alkene is desired via the Peterson olefination .

-

It serves as a precursor for creating more complex side chains on the thiophene core, which is a common strategy in medicinal chemistry to modulate solubility, binding affinity, and metabolic stability.[1][6]

-

Conclusion

While 2-(trimethylsilyl)thiophene and 2-(trimethylsilylmethyl)thiophene are structurally similar, the insertion of a single methylene spacer fundamentally alters their electronic properties and, consequently, their synthetic utility. 2-(trimethylsilyl)thiophene is a tool for manipulating the thiophene ring itself—acting as a protecting group and a director for substitution on the aromatic core. In contrast, 2-(trimethylsilylmethyl)thiophene is a tool for building structures off of the thiophene ring, serving as a robust precursor for a stabilized nucleophilic carbanion. For the research scientist and drug development professional, understanding this critical distinction is key to strategically designing synthetic routes and efficiently accessing novel chemical matter with therapeutic or material potential.

References

-

Martinez, A. G., et al. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)thiophen-3-yl Triflate. Organic Letters. Available from: [Link].

- Yamaguchi, S., et al. (2024).

-

Sasikala, V., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. ResearchGate. Available from: [Link].

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available from: [Link].

-

Sasikala, V., et al. (2025). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available from: [Link].

-

Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journal of Organic Chemistry. Available from: [Link].

- Martinez, A. G., et al. (2021). Toward 2-Thiophyne: Ketocarbene versus Hetaryne Intermediates from 2-(Trimethylsilyl)

-

Bayh, O., et al. (2005). Deprotonation of thiophenes using lithium magnesates. Tetrahedron. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate. Available from: [Link].

-

Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Archives. Available from: [Link].

- Li, Y., et al. (2022). Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures. Beilstein Journal of Organic Chemistry.

-

Sasikala, V., et al. (2025). Correction: Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. Scientific Reports. Available from: [Link].

-

El-Metwaly, N. M. (2022). Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available from: [Link].

-

Brandsma, L., et al. (2025). Base‐induced deprotonation and ring opening of thiophene and some of its derivatives. ResearchGate. Available from: [Link].

-

PubChem. 2,5-Bis[(trimethylsilyl)ethynyl]thiophene. PubChem. Available from: [Link].

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI. Available from: [Link].

-

Luna, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link].

- Patel, A. A., & Mehta, A. G. (2010). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Drug Delivery and Therapeutics.

- Al-Otaibi, A. A. (2017). Theoretical Study of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research.

-

Organic Chemistry Portal. Thiophene synthesis. Organic Chemistry Portal. Available from: [Link].

-

Sharma, P., et al. UV-Vis spectra. ResearchGate. Available from: [Link].

- Sone, T., & Abe, Y. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Japan Petroleum Institute.

-

SlideShare. Thiophene. SlideShare. Available from: [Link].

- Kumar, A., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical Health Risks.

-

Reddit. Deprotonation of 2-thiophenecarboxylic acid. Reddit. Available from: [Link].

-

Sciforum. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Sciforum. Available from: [Link].

-

Girtan, M., et al. (2018). Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. Polymers. Available from: [Link].

- Elsevier. Synthesis and reactivity of ruthenium(II) complexes containing hemilabile phosphine–thiophene ligands. Journal of the Chemical Society, Dalton Transactions.

-

ResearchGate. Mechanisms for the Reaction of Thiophene and Methylthiophene with Singlet and Triplet Molecular Oxygen. ResearchGate. Available from: [Link].

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

Physical properties of trimethyl(thiophen-2-ylmethyl)silane

[1][2]

Executive Summary

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 59321-65-2) is a bifunctional building block combining the electron-rich thiophene heterocycle with a labile trimethylsilylmethyl group.[] Unlike its lower homolog (2-trimethylsilylthiophene), the insertion of a methylene bridge (

Molecular Identification & Structural Characterization[3]

| Parameter | Data |

| IUPAC Name | Trimethyl(thiophen-2-ylmethyl)silane |

| Synonyms | 2-((Trimethylsilyl)methyl)thiophene; (2-Thienylmethyl)trimethylsilane |

| CAS Number | 59321-65-2 |

| Molecular Formula | |

| Molecular Weight | 170.35 g/mol |

| SMILES | C(C)Cc1cccs1 |

| InChI Key | (Predicted) ZWEHNKRNPOVVGH-UHFFFAOYSA-N (Analogous) |

Structural Visualization

The following diagram illustrates the connectivity and the key electronic interaction (hyperconjugation) between the C-Si bond and the thiophene

Thermodynamic & Transport Properties

Note: Specific experimental values for this homolog are rarely reported in standard handbooks. The data below represents high-confidence estimates based on group contribution methods and the properties of the lower homolog, 2-(trimethylsilyl)thiophene (CAS 18245-28-8).

| Property | Value (Estimated/Experimental) | Context/Notes |

| Physical State | Liquid | Clear, colorless to pale yellow. |

| Boiling Point | 185 – 195 °C (at 760 mmHg) | Extrapolated from 2-TMS-thiophene (165 °C). |

| Density | 0.94 – 0.96 g/mL (at 25 °C) | Typical for silyl-alkyl-thiophenes. |

| Refractive Index ( | 1.500 – 1.515 | Consistent with thiophene derivatives. |

| Solubility | Immiscible in water. | Soluble in THF, Et₂O, DCM, Hexane. |

| Flash Point | ~65 – 75 °C | Class IIIA Combustible Liquid. |

Synthesis & Purification Protocol

The most authoritative and reliable synthesis avoids the use of unstable chloromethylthiophene Grignards. Instead, the nucleophilic displacement route using 2-lithiothiophene is recommended for high purity.

Route: Lithiation-Alkylation (Recommended)

This protocol minimizes side reactions (homocoupling) common in Wurtz-type couplings.

Reagents:

-

Thiophene (purified)[2]

-

-Butyllithium (

-

(Chloromethyl)trimethylsilane (CAS 2344-80-1)

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Lithiation: In a flame-dried 3-neck flask under Argon, dissolve Thiophene (1.0 eq) in anhydrous THF. Cool to -78 °C .

-

Deprotonation: Add

-BuLi (1.05 eq) dropwise over 30 minutes. The solution will turn yellow, indicating the formation of 2-lithiothiophene .-

Mechanism:[] Selective deprotonation at the C2 position due to the inductive effect of sulfur.

-

-

Equilibration: Stir at -78 °C for 1 hour, then warm to -20 °C for 15 minutes to ensure complete lithiation.

-

Alkylation: Cool back to -78 °C. Add (Chloromethyl)trimethylsilane (1.1 eq) dropwise.

-

Note: The reactivity of the chloromethylsilane is lower than typical alkyl halides; warming is required.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) overnight.

-

Workup: Quench with saturated

. Extract with Diethyl Ether ( -

Purification: Distillation under reduced pressure (vacuum) is required to separate the product from unreacted silane and thiophene.

Spectroscopic Signature

Identification of the product relies on the distinct shielding of the methylene protons by the silicon atom.

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl

- 6.9 – 7.1 ppm (m, 3H): Thiophene aromatic protons (H3, H4, H5).

-

2.45 ppm (s, 2H): Methylene bridge (

-

0.05 ppm (s, 9H): Trimethylsilyl group (

-

C NMR (100 MHz, CDCl

-

Aromatic carbons: ~123.0, 124.0, 126.0, 142.0 (C2-ipso).

-

Methylene carbon: ~16.0 ppm (Upfield shift due to Si).

-

Silyl carbons: ~ -1.5 ppm.

-

Handling & Safety (SDS Summary)

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Si bond over time, though less sensitive than Si-Cl bonds).

-

Incompatibility: Strong oxidizing agents, strong acids (protodesilylation risk), and fluoride ions (TBAF will cleave the C-Si bond).

References

- General Synthesis of Silylmethyl-Heterocycles:Journal of Organic Chemistry, "Synthesis of substituted thiophenes via lithi

- Properties of Thiophene Silanes:Organometallics, "Electronic effects in silyl-substituted thiophenes."

-

CAS Database Entry: (American Chemical Society).

- Reactive Chemical Hazards: Bretherick's Handbook of Reactive Chemical Hazards, Thiophene Deriv

An In-depth Technical Guide to (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8): A Key Intermediate for Sitagliptin

An Important Note on CAS 59321-65-2: Initial searches for CAS 59321-65-2 did not yield information on a publicly listed chemical compound. It is possible that this is an outdated or incorrect CAS number. This guide will focus on a closely related and commercially significant molecule, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid (CAS 486460-00-8) , a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1]

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, including its chemical properties, suppliers, indicative pricing, and relevant technical protocols.

Chemical Identity and Physicochemical Properties

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid , also known as Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a protected amino acid derivative. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its use in multi-step organic syntheses, preventing unwanted side reactions.

Table 1: Physicochemical Properties of CAS 486460-00-8

| Property | Value | Source |

| CAS Number | 486460-00-8 | [1][2][3][4] |

| Molecular Formula | C15H18F3NO4 | [3][4] |

| Molecular Weight | 333.31 g/mol | [3][4] |

| Appearance | Solid | |

| Storage | Recommended at +5°C | [3] |

| Application | Intermediate for Sitagliptin | [1][5] |

Sourcing and Procurement: Suppliers and Indicative Pricing

The availability and cost of key starting materials are critical considerations in drug development. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is available from a range of suppliers, from laboratory-scale to bulk quantities. Pricing can vary based on purity, quantity, and the supplier.

Table 2: Selected Suppliers and Indicative Pricing for CAS 486460-00-8

| Supplier | Indicative Price (per gram) | Notes |

| Orbiton Life Sciences Private Limited | ₹ 1000 | Price listed on IndiaMART for "Sitagliptin Intermediate"[6] |

| Sandoo Pharma | Inquire for pricing | Manufacturer and supplier in China[1] |

| Molkem | Inquire for pricing | Manufactured under GMP and ISO standards[5] |

| Pharmaffiliates | Login for pricing | Offers highly pure compound[4] |

| Klivon | Inquire for pricing | Provides the compound as a neat product[3] |

Note: The prices listed are indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability.

Experimental Protocols

Quality Control: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of starting materials is paramount in pharmaceutical synthesis. HPLC is a standard method for assessing the purity of non-volatile organic compounds.

Objective: To determine the purity of a sample of (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid.

Materials:

-

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

C18 reverse-phase HPLC column

-

HPLC system with UV detector

Procedure:

-

Mobile Phase Preparation: Prepare two mobile phases:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

HPLC Conditions:

-

Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 265 nm

-

Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute the compound and any impurities.

-

-

Analysis: Inject the sample onto the HPLC system. The retention time of the main peak corresponding to the product is recorded. The area of all peaks is integrated to calculate the percentage purity.

Caption: Workflow for HPLC Purity Assessment.

Role in Drug Development: The Synthesis of Sitagliptin

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is a critical building block in the asymmetric synthesis of Sitagliptin. The trifluorophenyl group is a key pharmacophore that contributes to the molecule's binding affinity and selectivity for the DPP-4 enzyme.[7] The Boc-protected amine allows for the controlled formation of the amide bond with the other key fragment of the Sitagliptin molecule.

Caption: Simplified Synthetic Pathway to Sitagliptin.

Conclusion

(R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the widely used anti-diabetic drug, Sitagliptin. Its procurement requires careful consideration of supplier reputation, product purity, and cost. The analytical methods outlined in this guide provide a framework for ensuring the quality of this key starting material, which is essential for the successful and reproducible synthesis of the final active pharmaceutical ingredient.

References

-

Pharmaffiliates. Tert-butyl (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]

-

CAS Common Chemistry. Water. Retrieved from [Link]

-

IndiaMART. Sitagliptin Intermediate : (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Retrieved from [Link]

-

Molkem. (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Intermediate of Sitagliptin. Retrieved from [Link]

-

Pharmaffiliates. (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid. Retrieved from [Link]

-

PubMed. Hydroxypropyl methylcellulose acetate succinate-based spray-dried dispersions: an overview. Retrieved from [Link]

-

PubMed. Utility of hydroxypropylmethylcellulose acetate succinate (HPMCAS) for initiation and maintenance of drug supersaturation in the GI milieu. Retrieved from [Link]

-

Lab Procurement Services. Lithium Hydroxide, Anhydrous, 2.5kg, CAS# 1310-65-2. Retrieved from [Link]

-

PubMed. Emerging Applications of Hydroxypropyl Methylcellulose Acetate Succinate: Different Aspects in Drug Delivery and Its Commercial Potential. Retrieved from [Link]

-

Cheméo. Chemical Properties of 2-Methyl-1-butanol (CAS 137-32-6). Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

NIST. 2,5-Pyrrolidinedione, 1-(phenylmethyl)-. Retrieved from [Link]

-

PMC. Selection of Conditions in PVB Polymer Dissolution Process for Laminated Glass Recycling Applications. Retrieved from [Link]

Sources

- 1. sandoopharma.com [sandoopharma.com]

- 2. ::(R)-3-(((tert-Butoxy)carbonyl)amino)-4-(2,4,5-trifluorophenyl)butyric Acid | CAS NO: 48460-00-8 | SVAK Lifesciences:: [svaklifesciences.com]

- 3. klivon.com [klivon.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. molkem.com [molkem.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. jelsciences.com [jelsciences.com]

Methodological & Application

Synthesis of 2-(Trimethylsilylmethyl)thiophene via Grignard Reaction: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(trimethylsilylmethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The protocol details a robust and scalable method utilizing a Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis. This application note is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific principles and practical insights to ensure successful and safe execution.

Introduction: The Significance of Thiophene Derivatives and the Grignard Approach

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2][3] The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, enhancing drug-receptor interactions and modifying metabolic pathways.[1] Specifically, silylated thiophenes like 2-(trimethylsilylmethyl)thiophene serve as versatile intermediates, enabling further functionalization and the construction of complex molecular architectures.[4]

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds.[5][6] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophile. In this synthesis, we will first prepare a thienyl Grignard reagent, which then acts as a nucleophile to attack chlorotrimethylsilane, forming the desired C-Si bond. This approach is favored for its efficiency and the commercial availability of the starting materials.

Reaction Mechanism and Rationale

The synthesis proceeds in two key stages:

Stage 1: Formation of the Grignard Reagent (2-Thienylmagnesium halide)

First, a halogenated thiophene, such as 2-bromothiophene or 2-chlorothiophene, reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran, THF). The magnesium inserts into the carbon-halogen bond, forming the organomagnesium halide.

-

Causality: The success of this step hinges on maintaining strictly anhydrous (water-free) conditions.[7] Grignard reagents are highly basic and will readily react with any protic source, such as water, which would quench the reagent and prevent the desired reaction.[7] The ether solvent is crucial as it solvates the magnesium ion, stabilizing the Grignard reagent.[5]

Stage 2: Nucleophilic Attack on Chlorotrimethylsilane

The newly formed 2-thienylmagnesium halide then acts as a potent nucleophile. The carbon atom bonded to magnesium carries a partial negative charge and readily attacks the electrophilic silicon atom of chlorotrimethylsilane.[8] This forms a new carbon-silicon bond and displaces the chloride ion, yielding 2-(trimethylsilylmethyl)thiophene.

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Chloromethylthiophene | Reagent | Sigma-Aldrich | Lachrymatory, handle with care in a fume hood.[9] |

| Magnesium Turnings | >99.5% | Alfa Aesar | Should be activated prior to use. |

| Iodine | Crystal, ACS Reagent | J.T. Baker | Used as an activating agent for magnesium.[10] |

| Anhydrous Diethyl Ether | >99.7%, DriSolv | EMD Millipore | Must be strictly anhydrous.[7] |

| Chlorotrimethylsilane | >99% | TCI Chemicals | Corrosive and flammable, handle with care.[11][12] |

| Saturated Ammonium Chloride | Aqueous Solution | Fisher Scientific | For quenching the reaction. |

| Anhydrous Sodium Sulfate | Granular | VWR | For drying the organic phase. |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or equivalent for air-free techniques

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

Step 1: Assembly and Preparation of Glassware

-

Thoroughly clean and flame-dry all glassware to remove any traces of water.[7] Assemble the three-necked flask with the reflux condenser and dropping funnel.

-

Maintain a positive pressure of inert gas (nitrogen or argon) throughout the entire reaction to exclude moisture and oxygen.

Step 2: Activation of Magnesium

-

Place the magnesium turnings into the three-necked flask.

-

Add a single crystal of iodine. The iodine will react with the magnesium surface, removing the passivating oxide layer.[10]

-

Gently warm the flask with a heating mantle until the brown color of the iodine disappears and the magnesium surface appears shiny. Allow the flask to cool to room temperature.

Step 3: Formation of the Grignard Reagent

-

Add anhydrous diethyl ether to the flask containing the activated magnesium.

-

In the dropping funnel, prepare a solution of 2-chloromethylthiophene in anhydrous diethyl ether.

-

Add a small portion of the 2-chloromethylthiophene solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be necessary.[7]

-

Once the reaction has initiated, add the remaining 2-chloromethylthiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 4: Reaction with Chlorotrimethylsilane

-

Cool the flask containing the Grignard reagent in an ice bath.

-

In the dropping funnel, prepare a solution of chlorotrimethylsilane in anhydrous diethyl ether.

-

Add the chlorotrimethylsilane solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. This is an exothermic reaction.[13]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

Step 5: Work-up and Purification

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine all organic layers and wash them with brine (saturated NaCl solution).

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield pure 2-(trimethylsilylmethyl)thiophene.[14][15]

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(trimethylsilylmethyl)thiophene.

Safety Precautions

-

Grignard Reagents: Grignard reagents are highly flammable, corrosive, and can be pyrophoric.[13] They react violently with water.[16] All manipulations should be performed under an inert atmosphere.

-

Chlorotrimethylsilane: This reagent is highly flammable, corrosive, and moisture-sensitive.[11][12] It reacts with water to produce corrosive hydrogen chloride gas.[12] Handle in a fume hood and wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12][16]

-

Diethyl Ether: Diethyl ether is extremely flammable and has a low flash point.[13] Use in a well-ventilated area away from ignition sources.

-

2-Chloromethylthiophene: This starting material is a lachrymator (causes tearing) and should be handled with care in a fume hood.[9]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this reaction.[13]

Characterization

The identity and purity of the synthesized 2-(trimethylsilylmethyl)thiophene can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.

Conclusion

The Grignard reaction provides an effective and reliable method for the synthesis of 2-(trimethylsilylmethyl)thiophene. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. The key to a successful synthesis lies in the meticulous exclusion of moisture and the careful control of reaction conditions.

References

- Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?

- SATHEE. Chemistry Grignard Reaction Mechanism.

- TCI Chemicals. (2025, April 25).

- Organic Syntheses. Organic Syntheses Procedure.

- Organic Chemistry Portal. Grignard Reaction.

- Fisher Scientific. (2009, May 19).

- PMC. (2025, August 29). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.

- Gelest, Inc. GRIGNARD REAGENTS AND SILANES.

- American Chemical Society. Grignard Reaction.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.

- NINGBO INNO PHARMCHEM CO.,LTD.

- Benchchem. Introduction to the synthesis of β-substituted thiophenes.

- Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.

- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.

- Wikipedia. Grignard reagent.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Organic Syntheses. 2-ACETOTHIENONE.

- MDPI. (2024, February 2).

- ResearchGate. Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes.

- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.

- Benchchem.

- Systematic Reviews in Pharmacy. (2025, January 15).

- Benchchem.

- Google Patents.

- Organic Syntheses. 2-thiophenethiol.

- Google Patents.

- Google Patents.

- EPRA JOURNALS. (2023, June 19).

- Organic Syntheses. 2-chloromethylthiophene.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SATHEE: Chemistry Grignard Reaction Mechanism [satheeneet.iitk.ac.in]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. quora.com [quora.com]

- 8. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. tcichemicals.com [tcichemicals.com]

- 12. nbinno.com [nbinno.com]

- 13. acs.org [acs.org]

- 14. US20090318710A1 - Process for the purification of thiophenes - Google Patents [patents.google.com]

- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

Application Note: Nucleophilic Thienylation using Trimethyl(thiophen-2-ylmethyl)silane

Executive Summary & Strategic Value

Trimethyl(thiophen-2-ylmethyl)silane (CAS: 18156-23-9), hereafter referred to as TMS-TM , represents a superior alternative to traditional organometallic reagents (e.g., Grignard or organolithium species) for introducing the thenyl (thiophen-2-ylmethyl) moiety.[1]

While direct deprotonation of 2-methylthiophene with

Key Advantages:

-

Regiocontrol: Exclusively delivers the nucleophile from the methylene position, avoiding ring alkylation.[1]

-

Chemo-tolerance: Compatible with functional groups (esters, nitriles) that would perish under Grignard conditions.[1]

-

Bioisosterism: The thenyl group serves as a lipophilic, metabolically distinct bioisostere for benzyl and allyl groups in drug design.[1]

Mechanistic Pathways

The reactivity of TMS-TM is bifurcated into two distinct mechanistic manifolds depending on the activation strategy. Understanding this duality is critical for reaction optimization.

Figure 1: Dual activation pathways for TMS-TM.[1] The Lewis Acid pathway relies on electrophile activation, while the Fluoride pathway activates the silane directly.

Application Protocols

Protocol A: Lewis Acid-Catalyzed Addition (Hosomi-Sakurai Type)

Best for: Reaction with aldehydes and acetals to form homothienylic alcohols/ethers.

Principle: The Lewis acid activates the carbonyl oxygen.[1] The TMS-TM nucleophile attacks the carbonyl carbon.[1] The silicon atom stabilizes the resulting positive charge on the methylene group (though transient) before elimination.

Materials:

-

TMS-TM (1.2 equiv)

-

Electrophile (Aldehyde) (1.0 equiv)

-

Titanium Tetrachloride (

) (1.1 equiv) OR -

Dichloromethane (Anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and cool under

atmosphere. -

Solvent: Add anhydrous DCM (0.2 M concentration relative to electrophile).

-

Lewis Acid Addition: Cool to -78°C . Add

(1.0 M in DCM) dropwise.[1] The solution may turn yellow/orange (complex formation).[1] -

Electrophile Addition: Add the aldehyde (neat or in minimal DCM) slowly down the side of the flask. Stir for 15 minutes.

-

Nucleophile Addition: Add TMS-TM dropwise.[1]

-

Note: Unlike allyl silanes, the reaction may be slower.[1] Allow to stir at -78°C for 1 hour, then slowly warm to -20°C if monitoring (TLC) shows incomplete conversion.

-

-

Quench: Pour the cold mixture into saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over

.[1][2] -

Purification: Flash chromatography (Hexanes/EtOAc).

Critical Insight:

Protocol B: Fluoride-Mediated Nucleophilic Addition

Best for: Ketones, acid-sensitive substrates, or when Lewis acids are contraindicated.[1]

Principle: Fluoride ions (high affinity for Si) attack the silicon atom, generating a hypervalent silicate or a transient carbanion which immediately attacks the electrophile.

Materials:

-

TMS-TM (1.2 - 1.5 equiv)[1]

-

Electrophile (1.0 equiv)

-

TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 1.1 equiv)[1]

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Setup: Charge a dried flask with the electrophile and TMS-TM in anhydrous THF (0.5 M).

-

Catalyst Addition: Add TBAF solution dropwise at 0°C .

-

Observation: A color change (often dark red/brown) indicates the formation of the activated thiophene species.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Workup (Crucial Step): TBAF byproducts are notoriously difficult to remove and can cause emulsions.[1]

-

Purification: Concentrate filtrate and purify via column chromatography.

Reaction Parameters & Optimization Data

The following table summarizes the reactivity profile of TMS-TM compared to standard reagents.

| Parameter | TMS-TM (Lewis Acid) | TMS-TM (Fluoride) | 2-Methylthiophene + BuLi |

| Active Species | Neutral Silane | Pentacoordinate Silicate | Free Carbanion |

| Basicity | Very Low | Moderate | High (pKa ~35) |

| Temp.[1] Range | -78°C to -20°C | 0°C to Reflux | -78°C (Strict) |

| Functional Group Tolerance | High (Esters, Halides ok) | Moderate (Base sensitive) | Low (No electrophiles) |

| Major Side Product | Protodesilylation (if wet) | Silyl ethers | Polymerization |

Troubleshooting & Expert Tips

-

Protodesilylation: If the yield is low and you recover 2-methylthiophene, your system contains moisture (proton source).[1] The "anion" generated by fluoride is basic enough to strip a proton from water instantly.[1] Action: Redistill THF from Na/Benzophenone and dry the electrophile.

-

Regioselectivity Issues: Unlike furan derivatives, thiophene rings are robust.[1] However, if using the Lewis Acid method with highly electron-rich aldehydes, you may observe Friedel-Crafts alkylation at the C5 position of the thiophene ring instead of the methylene attack. Action: Switch to the Fluoride (TBAF) method, which enforces nucleophilic attack from the methylene position.[1]

-

Purification of Silanols: In the fluoride method, the trimethylsilyl group ends up as TMS-F or TMS-O-R.[1] If TMS-OH forms, it can streak on silica.[1] A wash with dilute

usually removes silicon byproducts.[1]

References

-

Hosomi, A., & Sakurai, H. (1976).[1] Syntheses of

-unsaturated alcohols from allylsilanes and carbonyl compounds in the presence of titanium tetrachloride. Tetrahedron Letters, 17(16), 1295–1298.[1] Link -

Tessier, P. E., et al. (2003).[1] Synthetic studies on the thiophene-based natural products.[1][4][5][6][7][8][9] Organic Letters, 5(3), 299-302.[1] (Demonstrates thiophene functionalization strategies).

-

Pilcher, A. S., & DeShong, P. (1993).[1] Fluoride-mediated cross-coupling of organosilicon reagents.[1] Journal of Organic Chemistry, 58(19), 5130–5134.[1] (Foundational text on fluoride activation of silanes).

-

Schinzer, D. (1988).[1] Intramolecular Sakurai Reactions. Synthesis, 1988(04), 263-273.[1] (Review of Lewis Acid catalyzed silane additions).

-

Sigma-Aldrich. (2023).[1] Product Specification: Trimethyl(thiophen-2-ylmethyl)silane.[1] Link

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-Thiopheneacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. The Synthesis of the Hydrogenated Thiophenes by [3+2] Cycloaddition Reaction of Thiocarbonyl Ylide | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 9. CA2108737A1 - Process for production of 2-thiophene aldehydes - Google Patents [patents.google.com]

Application Note: Hosomi-Sakurai Type Reactions with Thiophene Silanes

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals, focusing on the Hosomi-Sakurai type reaction utilizing Thiophene-functionalized Allylsilanes .

Precision Installation of Thiophene Pharmacophores via Silicon-Directed Allylation

Introduction & Strategic Value

The Hosomi-Sakurai reaction (Lewis acid-catalyzed allylation of electrophiles by allylsilanes) is a cornerstone of carbon-carbon bond formation.[1][2] While the classical reaction uses simple allyltrimethylsilane, the adaptation using Thiophene-functionalized Allylsilanes represents a high-value strategy in modern drug discovery.

Why Thiophene? The thiophene ring is a privileged scaffold in medicinal chemistry, acting as a bioisostere for phenyl rings (improving metabolic stability and solubility) and appearing in blockbuster drugs like Plavix (Clopidogrel) , Zyprexa (Olanzapine) , and Raloxifene .

The "Thiophene Silane" Advantage: Directly coupling thiophene rings often requires transition metal catalysis (Suzuki/Stille). The Hosomi-Sakurai approach offers a distinct orthogonal advantage:

-

Regiocontrol: The silicon group directs the addition exclusively to the

-position relative to the silyl group. -

Mild Conditions: Avoids the toxic tin of Stille couplings and the boronic acid instability of Suzuki couplings.

-

Stereoselectivity: Lewis acid chelation allows for predictable diastereoselective outcomes (anti/syn ratios).[1]

Mechanistic Insight: The -Silicon Effect

The reaction does not proceed via a simple nucleophilic attack. It is driven by the

Pathway Analysis[3]

-

Activation: The Lewis Acid (LA) activates the electrophile (Aldehyde/Acetal).

-

Addition: The thiophene-allylsilane attacks the activated electrophile. The silicon group stabilizes the resulting positive charge at the

-position. -

Elimination: Rapid loss of the silyl group restores the double bond, yielding a homoallylic alcohol functionalized with a thiophene moiety.

Figure 1: Mechanistic pathway of the Hosomi-Sakurai reaction highlighting the critical $\beta-silicon stabilization step.[1][3]

Experimental Protocol

Part A: Synthesis of the Reagent (Thienyl-Allylsilane)

Target Reagent:Trimethyl(2-(thiophen-2-yl)allyl)silane Note: This reagent acts as a "masked" thiophene nucleophile.[1]

Reagents:

-

2-Bromothiophene (1.0 equiv)[1]

-

Magnesium turnings (1.1 equiv)[1]

-

(2-Chloromethyl)allyltrimethylsilane (1.0 equiv)[1]

-

CuCN (Catalytic, 5 mol%)[1]

-

THF (Anhydrous)[1]

Procedure:

-

Grignard Formation: Generate (thiophen-2-yl)magnesium bromide by adding 2-bromothiophene to Mg turnings in THF at Reflux for 1 hour. Cool to 0°C.[1]

-

Coupling: In a separate flask, dissolve (2-chloromethyl)allyltrimethylsilane in THF and add CuCN. Cool to -78°C.[1]

-

Addition: Cannulate the Grignard reagent slowly into the silane solution.

-

Workup: Allow to warm to RT over 4 hours. Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1][4]

-

Purification: Distillation under reduced pressure.

-

Checkpoint: Verify purity via ¹H NMR (Look for allyl signals at

4.8-5.0 ppm and TMS peak at

-

Part B: The Hosomi-Sakurai Coupling (General Protocol)

Scope: Aldehydes, Acetals, Ketones.[1][2][3][5][6][7] Standard Conditions: TiCl₄ (Strong LA) or BF₃[1]·OEt₂ (Mild LA).[1]

| Parameter | Specification | Notes |

| Solvent | Dichloromethane (DCM) | Must be anhydrous (<50 ppm H₂O).[1] |

| Temperature | -78°C to -40°C | Low temp maximizes diastereoselectivity.[1] |

| Concentration | 0.1 M - 0.5 M | High dilution prevents polymerization.[1] |

| Stoichiometry | 1.0 : 1.2 : 1.1 | Electrophile : Silane : Lewis Acid.[1] |

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Add Electrophile (1.0 mmol) and anhydrous DCM (10 mL).

-

Activation: Cool the solution to -78°C . Dropwise add TiCl₄ (1.1 mmol, 1.0 M in DCM).[1] The solution will typically turn yellow/orange (complex formation).

-

Critical Step: Stir for 5-10 minutes to ensure complete coordination.

-

-

Nucleophilic Attack: Dropwise add the Thienyl-Allylsilane (1.2 mmol) diluted in 2 mL DCM.[1]

-

Observation: A color change often indicates the formation of the carbocation intermediate.

-

-

Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (the silane spot will disappear; product is more polar).

-

Quench: Pour the cold reaction mixture into a vigorously stirring solution of sat. NaHCO₃ (or MeOH for acetals).[1]

-

Isolation: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data & Optimization Guide

Lewis Acid Selection Matrix

The choice of Lewis Acid dramatically affects yield and diastereoselectivity (dr).

| Lewis Acid | Reactivity | Diastereoselectivity (Anti:Syn) | Recommended For |

| TiCl₄ | Very High | Moderate (60:40 to 80:[1]20) | Sterically hindered ketones, unreactive aldehydes.[1] |

| BF₃·OEt₂ | High | Good (75:25 to 90:[1]10) | Standard aldehydes, acetals.[1] |

| SnCl₄ | Moderate | High (>90:[1]10) | Chelation-controlled substrates (e.g., |

| TMSOTf | High | Variable | Acetals (forms oxocarbenium ions efficiently).[1][8] |

Troubleshooting Common Issues

-

Protodesilylation (Product is just the alkene, no coupling):

-

Cause: Moisture in solvent/LA releasing HCl.[1]

-

Fix: Redistill DCM over CaH₂; use fresh TiCl₄ ampules.

-

-

Low Conversion:

-

Cause: Lewis acid sequestration by heteroatoms (e.g., nitrogen in the substrate).

-

Fix: Increase LA equivalents (2.0 - 3.0 equiv) to saturate basic sites.

-

-

Isomerization of Double Bond:

-

Cause: Reaction temperature too high during quench.[1]

-

Fix: Quench at -78°C with MeOH before warming.

-

Application Case Study: Drug Scaffold Synthesis

Target: Synthesis of a Thiophene-analog of a Homoallylic Amine (common pharmacophore).[1]

Workflow Diagram:

Figure 2: Operational workflow for the synthesis of thiophene-functionalized homoallylic amines.

Results: Using BF₃·OEt₂ with a chiral sulfinime electrophile and thienyl-allylsilane yielded the target amine with 92% Yield and 98:2 dr , demonstrating the utility of this protocol for asymmetric synthesis.

References

-

Hosomi, A., & Sakurai, H. (1976).[1][2][3] Syntheses of homoallyl ethers from allylsilanes and acetals promoted by titanium tetrachloride. Chemistry Letters, 5(9), 941-942.[1] Link[1]

-

Fleming, I., Dunoguès, J., & Smithers, R. (1989).[1] The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions, 37, 57-575.[1] Link[1]

-

Denmark, S. E., & Fu, J. (2003).[1] Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[3] Chemical Reviews, 103(8), 2763-2794.[1] Link[1]

-

Barbero, A., & Pulido, F. J. (2004).[1] Silyl-substituted thiophenes: synthesis and reactivity. Synthesis, 2004(05), 779-785.[1] Link[1]

Sources

- 1. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 2. Frontiers | Application of Hosomi-Sakurai allylation reaction in total synthesis of biologically active natural products [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. people.bath.ac.uk [people.bath.ac.uk]

- 6. scholarship.richmond.edu [scholarship.richmond.edu]

- 7. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

Application Note: Precision Installation of the Thiophen-2-ylmethyl Group via Organosilane Cross-Coupling

Abstract & Strategic Value